Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique chemical structure, which includes both halogen and hydroxy functional groups. It is primarily studied for its potential pharmaceutical applications, particularly in the development of antimicrobial and anticancer agents.
Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate falls under the category of heterocyclic compounds due to the presence of a quinoline ring. It is classified as a carboxylic acid derivative because it contains an ester functional group. Its structural formula is represented as C12H9ClFNO3, indicating the presence of chlorine, fluorine, and oxygen atoms alongside carbon and nitrogen .
The synthesis of ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate can be achieved through several methods, often involving multi-step reactions that include halogenation, hydroxy substitution, and esterification processes.
Technical Details:
These synthetic routes may vary based on the availability of starting materials and desired yields .
The molecular structure of ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate features a quinoline ring system with substituents at specific positions:
The molecular weight of ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate is approximately 235.21 g/mol. The compound exhibits a density of around 1.4 g/cm³, with a boiling point estimated at 338.5 °C .
Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate participates in various chemical reactions typical for quinoline derivatives:
Technical Details: These reactions are facilitated by the electron-withdrawing nature of the chlorine and fluorine substituents, which enhance the reactivity of the aromatic system .
The mechanism of action for ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate largely depends on its application in biological systems:
Studies indicate that similar quinoline derivatives exhibit significant biological activity against various pathogens and cancer cell lines, suggesting that ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate may have comparable efficacy .
The physical properties of ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate include:
Chemically, this compound is classified as harmful upon inhalation or skin contact and may cause serious eye irritation. Proper safety measures should be taken when handling this substance .
Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate has potential applications in:
Quinoline derivatives constitute a historically significant class of heterocyclic compounds with profound therapeutic implications. The quinoline scaffold emerged as a critical pharmacophore following the clinical success of early antimalarials like chloroquine, which featured the 4-aminoquinoline structure [4]. This foundation spurred extensive exploration into structurally modified quinolines, particularly halogenated variants, to optimize pharmacological profiles. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (CAS: 73987-37-8) exemplifies a key intermediate in synthesizing advanced therapeutic agents, demonstrating how strategic halogen placement enhances bioactivity [4]. The enduring relevance of quinoline derivatives is evidenced by their evolution into broad-spectrum antimicrobials and kinase inhibitors, underscoring their versatility in drug discovery.
Halogen atoms at strategic positions on the quinoline ring profoundly influence molecular properties and biological interactions. The C3 carboxylate group, as seen in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) and ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 836619-80-8), enhances hydrogen-bonding capacity while modulating electronic distribution across the conjugated system [1] [2] [3]. This modification stabilizes the enol-keto tautomerism at C4, critical for target binding.
Table 1: Representative Halogenated Quinoline-3-carboxylates
Compound Name | CAS Registry | Molecular Formula | Molecular Weight |
---|---|---|---|
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate | 836619-80-8 | C₁₂H₉ClFNO₃ | 269.66 |
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | 70458-93-4 | C₁₂H₉ClFNO₃ | 269.66 |
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate | 73987-37-8 | C₁₂H₁₀ClNO₃ | 251.67 |
Ethyl 8-fluoro-6-iodo-4-hydroxyquinoline-3-carboxylate | 228728-08-3 | C₁₂H₉FINO₃ | 361.11 |
Ethyl 6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | 79660-46-1 | C₁₂H₈F₃NO₃ | 271.19 |
This target compound integrates dual halogenation at C6 and C8—a design strategy validated by analogues like ethyl 8-fluoro-6-iodo-4-hydroxyquinoline-3-carboxylate (CAS: 228728-08-3) and ethyl 6,7,8-trifluoro-4-oxoquinoline-3-carboxylate [5] [7]. The C8 chlorine atom sterically shields reactive sites, potentially reducing off-target interactions, while the C6 fluorine fine-tunes electron density at N1 and C4, enhancing interactions with enzymatic targets like bacterial DNA gyrase or topoisomerase IV. Furthermore, the C3 ethyl carboxylate balances solubility and crystallinity, facilitating synthetic handling [3] . Such strategic modifications aim to overcome resistance mechanisms observed in earlier quinoline therapeutics while expanding structure-activity relationship (SAR) databases.
Table 2: Impact of Substituent Positioning on Quinoline Properties
Position | Substituent | Electronic Effect | Biological Implication |
---|---|---|---|
C6 | Fluoro | σₚ = +0.06 (Weak electron-withdrawing) | Improves cell permeability and bioavailability |
C8 | Chloro | σₚ = +0.23 (Moderate electron-withdrawing) | Blocks metabolic oxidation; enhances target affinity |
C4 | Hydroxy | Tautomeric equilibria (keto-enol) | Enables metal chelation and H-bond donation |
C3 | Ethyl carboxylate | Polar yet lipophilic | Optimizes logP for tissue distribution |
The integration of 8-chloro and 6-fluoro groups creates a synergistic effect—unlike singly halogenated counterparts (e.g., ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate [8])—potentially broadening antimicrobial efficacy against resistant pathogens. Future research will focus on synthesizing this compound and evaluating its kinetic and thermodynamic profiles relative to established quinoline carboxylates.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1